5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-bromo-1,3-dimethyl-6-(morpholin-4-ylmethyl)pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3O3/c1-13-8(7-15-3-5-18-6-4-15)9(12)10(16)14(2)11(13)17/h3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEAAOUVFSUTINT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)Br)CN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 80746-12-9) is a pyrimidine derivative that has garnered interest for its potential biological activities. This article reviews its pharmacological properties, including antibacterial and anticancer activities, as well as its synthesis and applications in medicinal chemistry.
- Molecular Formula : C₁₁H₁₆BrN₃O₃
- Molecular Weight : 318.17 g/mol
- Structure : The compound features a bromine atom at the 5-position of the pyrimidine ring and a morpholinomethyl side chain at the 6-position.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of pyrimidine derivatives. For instance, compounds similar to 5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine have shown significant activity against various bacterial strains.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Isoniazid | 0.25 | Mycobacterium tuberculosis |
| Ciprofloxacin | 2.0 | Staphylococcus aureus, Escherichia coli |
| 5-Bromo-Pyrimidine Derivatives | 3.12 - 12.5 | Staphylococcus aureus |
The minimum inhibitory concentration (MIC) values indicate that these compounds can be effective against Gram-positive bacteria, suggesting their potential use in treating bacterial infections .
Anticancer Activity
In vitro studies have assessed the anticancer potential of related compounds against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Doxorubicin | MCF-7 (Breast Cancer) | 4.30 ± 0.84 |
| 5-Bromo-Indolin Derivatives | MCF-7 | 2.93 ± 0.47 |
| 5-Bromo-Indolin Derivatives | A-549 (Lung Cancer) | 7.17 ± 0.94 |
The derivatives exhibited promising anti-proliferative effects, particularly against MCF-7 cells, with IC50 values indicating higher potency than traditional chemotherapy agents like doxorubicin . The mechanism of action appears to involve apoptosis induction and cell cycle arrest, evidenced by changes in apoptotic markers such as caspases and Bcl-2 family proteins.
Synthesis
The synthesis of 5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine involves a one-step reaction using readily available starting materials such as 2-bromomalonaldehyde and amidine compounds. This method simplifies the preparation process and is cost-effective for large-scale production .
Case Studies
A notable case study involved the application of pyrimidine derivatives in drug design for cancer therapy. Researchers conducted molecular docking studies to evaluate binding affinities to targets like VEGFR-2, which is crucial in tumor angiogenesis. The results indicated that modifications to the pyrimidine scaffold could enhance binding and potentially improve therapeutic efficacy .
Scientific Research Applications
5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione (CAS Number: 80746-12-9) is a compound of interest in various scientific and pharmaceutical applications. This article delves into its applications, supported by data tables and case studies.
The compound features a pyrimidine core with a bromine atom and a morpholinomethyl group, which contribute to its unique chemical behavior.
Pharmaceutical Development
This compound has been studied for its potential as a drug candidate in various therapeutic areas, including:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. The presence of the bromine atom enhances its lipophilicity, which may improve membrane penetration and bioactivity.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it a valuable tool in pharmacological research.
Agricultural Chemistry
This compound has been explored for use as a pesticide or herbicide due to its structural similarity to known agrochemicals. Studies have shown that it can inhibit the growth of certain plant pathogens.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various pyrimidine derivatives, including this compound. The results indicated that this compound exhibited strong activity against Gram-positive bacteria, suggesting its potential use as an antibiotic agent.
Case Study 2: Enzyme Inhibition
In research published in Biochemical Pharmacology, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. The findings revealed that it effectively inhibited enzyme activity at low concentrations, supporting its potential as a lead compound for drug development targeting metabolic disorders.
Chemical Reactions Analysis
Substitution Reactions
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Bromine Substitution : The bromine atom at position 5 is a potential leaving group. In similar pyrimidine derivatives (e.g., ), bromine undergoes nucleophilic substitution. For the target compound, the morpholinomethyl group at position 6 likely arises via substitution of a bromine atom or another leaving group (e.g., amino, hydroxyl) by morpholinomethylamine.
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Reaction Conditions : Such substitutions often occur in polar aprotic solvents (e.g., DMF, DMSO) with bases (e.g., K₂CO₃, Et₃N) to deprotonate the nucleophile.
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Condensation and Coupling Reactions
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Mannich-Type Reactions : Similar to the synthesis of pyrido[2,3-d]pyrimidines , the morpholinomethyl group may form via a Mannich reaction involving formaldehyde and morpholine.
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Mechanism : A β-amino carbonyl compound reacts with formaldehyde and morpholine to form a β-dimethylaminomethyl ketone intermediate, which undergoes cyclization.
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Reagents : Formaldehyde, morpholine, and acidic conditions (e.g., HCl).
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Coupling Reactions : The use of coupling agents like 1,1'-carbonyldiimidazole (CDI) is reported in pyrimidine chemistry . This could facilitate the introduction of the morpholinomethyl group via carbamate or amide bond formation.
Core Pyrimidine-2,4-dione Scaffold
The pyrimidine-2,4-dione (barbiturate-like) core is common in bioactive compounds. Reactions involving this scaffold often target:
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Substitution at position 6 : Bromine or other substituents here are reactive sites for nucleophilic aromatic substitution or electrophilic addition.
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Alkylation/Acylation : Positions 1 and 3 (methyl groups) are typically stable, but modifications at position 5 (bromine) or 6 are feasible.
Morpholinomethyl Group Reactivity
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Hydrolytic Stability : Morpholine is a tertiary amine, making the morpholinomethyl group stable under basic conditions but susceptible to acidic hydrolysis.
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Electrophilic Attack : The morpholinomethyl group may participate in alkylation or acylation reactions, depending on the reaction environment.
Biological Activity and Mechanistic Insights
While no direct data exists for the target compound, related pyrimidine-2,4-diones (e.g., thieno[2,3-d]pyrimidine derivatives ) exhibit:
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Enzyme Inhibition : Competitive binding to tautomerase active sites via van der Waals interactions and hydrogen bonds.
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Selectivity : Structural modifications (e.g., halogenation, alkyl chains) enhance potency and selectivity.
Comparative Analysis of Reaction Methods
Comparison with Similar Compounds
Substitution Patterns and Structural Variations
The table below highlights key structural differences between the target compound and analogs:
Physicochemical Properties
- Solubility : The morpholine group in the target compound likely increases water solubility compared to alkyl or aryl-substituted analogs (e.g., ’s benzyloxy derivatives) .
- Electronic Effects : Bromine’s electron-withdrawing effect may lower HOMO energy, while morpholine’s electron-rich nature could raise LUMO energy, influencing redox and binding properties .
Q & A
Q. What are the optimal conditions for synthesizing 5-bromo-1,3-dimethyl-6-(morpholinomethyl)pyrimidine-2,4(1H,3H)-dione, and how can reaction yields be improved?
Methodological Answer: The bromination of pyrimidine-dione derivatives typically involves suspending the precursor in water, adding stoichiometric bromine (1:1 molar ratio), and heating under reflux. For example, bromination of 6-alkyl-pyrimidine-2,4(1H,3H)-dione with bromine in water achieved 75–85% yields after recrystallization . To optimize yields:
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- IR spectroscopy : Identify NH stretches (~3200–3250 cm⁻¹) and C=O vibrations (~1570–1600 cm⁻¹) .
- ¹H NMR : Look for characteristic peaks, such as morpholine methylene protons (δ ~2.5–3.5 ppm) and aromatic/alkyl substituents.
- Mass spectrometry : Confirm molecular ion peaks (e.g., m/z 232–268 for brominated analogs) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding patterns, as demonstrated for structurally similar pyrimidine-diones .
Q. What alkylation strategies are effective for modifying the morpholinomethyl group?
Methodological Answer: Alkylation of pyrimidine-dione derivatives is typically performed using benzyl chlorides or chloroacetamides in DMF with K₂CO₃ as a base (60–80°C, 6–12 hours). For example, 1-alkyl-5-methyl-6-thiazolyl derivatives were isolated as crystalline solids with >70% yields . Key considerations:
- Use excess alkylating agent (1.2–1.5 eq.) to drive the reaction.
- Purify via recrystallization from ethanol/water mixtures to remove unreacted reagents.
Advanced Research Questions
Q. How can computational methods predict the reactivity of the bromine substituent in further functionalization?
Methodological Answer: Quantum chemical calculations (e.g., DFT) and reaction path searches can model bromine’s electrophilic susceptibility. For instance:
- Calculate Fukui indices to identify nucleophilic/electrophilic sites.
- Simulate transition states for SN2 displacement or coupling reactions (e.g., Suzuki-Miyaura).
- Integrate computational results with experimental data to narrow optimal conditions, as proposed by ICReDD’s reaction design framework .
Q. What challenges arise in crystallizing derivatives with bulky substituents like morpholinomethyl, and how are they resolved?
Methodological Answer: Bulky groups disrupt crystal packing, leading to low-resolution diffraction data. Strategies include:
- Screening solvent systems (e.g., DMSO/water) to promote slow crystallization.
- Using seeding techniques with analogous compounds (e.g., 6-(4-methoxyphenyl)-5-methyl-3-phenylthieno[2,3-d]pyrimidine-dione) .
- Analyzing polymorphs via DSC and PXRD, as done for 6-amino-1,3-dimethylpyrimidine-dione derivatives .
Q. How can researchers resolve contradictory biological activity data across studies?
Methodological Answer: Contradictions often stem from variations in substituent positioning or assay conditions. Systematic approaches include:
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., varying morpholine or bromine positions) and test in standardized assays.
- Meta-analysis : Compare data across studies using computational tools (e.g., molecular docking) to identify binding mode inconsistencies.
- Reproduce key experiments under controlled conditions (pH, temperature) to isolate variables .
Q. What methodologies assess the compound’s stability under physiological or extreme conditions?
Methodological Answer:
- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., analogs decompose at 240–260°C) .
- pH stability studies : Incubate the compound in buffered solutions (pH 1–13) and monitor degradation via HPLC.
- Light/oxidative stress tests : Expose to UV light or H₂O₂ and analyze by LC-MS for byproduct formation .
Q. How can purification challenges for polar derivatives be addressed?
Methodological Answer: Polar pyrimidine-dione derivatives often require:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
